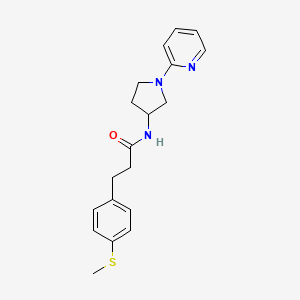
3-(4-(methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a compound of significant interest in the field of organic chemistry
Wissenschaftliche Forschungsanwendungen
3-(4-(methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the development of complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and in catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylthio)benzaldehyde with a suitable pyrrolidine derivative in the presence of a reducing agent such as sodium borohydride. This is followed by acylation of the resulting intermediate using propanoyl chloride under acidic conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more robust catalytic processes to ensure higher yields and purity. Process optimization, such as temperature control and solvent selection, plays a crucial role in maximizing the efficiency of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions are also common, especially on the aromatic ring, where substituents can be replaced by nucleophiles such as amines or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; anhydrous conditions to prevent hydrolysis.
Substitution: Amine or halide nucleophiles; polar solvents, often with mild heating.
Major Products
The products formed from these reactions can vary, including sulfoxides, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wirkmechanismus
The compound's mechanism of action involves its interaction with specific molecular targets, primarily through binding to enzymes or receptors. The pyrrolidinyl pyridine moiety is often involved in hydrogen bonding and van der Waals interactions with biological macromolecules, while the methylthio phenyl group can participate in hydrophobic interactions, influencing the compound's overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-(ethylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
3-(4-(methylsulfonyl)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
3-(4-(methylthio)phenyl)-N-(1-(pyridin-3-yl)pyrrolidin-3-yl)propanamide
Uniqueness
Compared to its analogs, 3-(4-(methylthio)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide stands out due to its specific methylthio substitution, which can significantly alter its chemical reactivity and biological interactions. This uniqueness provides distinct advantages in its applications, particularly in medicinal chemistry, where slight modifications in structure can lead to differences in efficacy and selectivity.
Eigenschaften
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-24-17-8-5-15(6-9-17)7-10-19(23)21-16-11-13-22(14-16)18-4-2-3-12-20-18/h2-6,8-9,12,16H,7,10-11,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOFLENKNZGBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
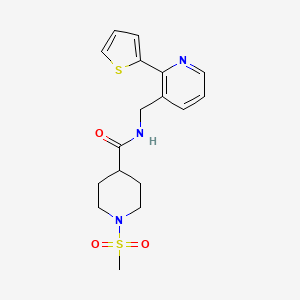
![ethyl 5-[4-(dimethylsulfamoyl)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2858924.png)
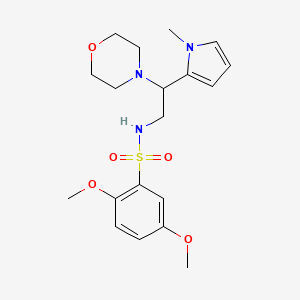
![N-(3-CHLORO-4-FLUOROPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2858927.png)
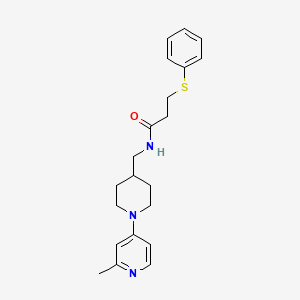
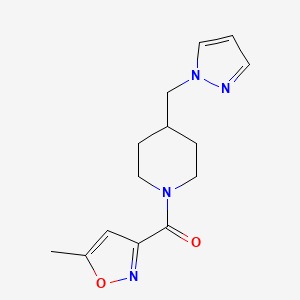

![[2,2'-Bipyridin]-5-amine](/img/structure/B2858934.png)
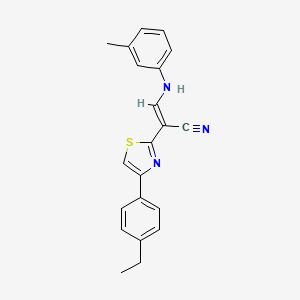
![3-(Furan-2-yl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2858936.png)
![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)
![4-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2858938.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-phenylbutanoic acid](/img/structure/B2858941.png)
